Product packaging for Ethene;furan-2,5-dione(Cat. No.:CAS No. 9006-26-2)

Ethene;furan-2,5-dione

Cat. No.: B1218653
CAS No.: 9006-26-2
M. Wt: 126.11 g/mol
InChI Key: YYXLGGIKSIZHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Ethene-Furan-2,5-dione Interactions in Polymer Chemistry

The journey of ethene;furan-2,5-dione begins with the foundational work on polymerization and cycloaddition reactions in the early to mid-20th century. The discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950, was a pivotal moment. ucalgary.cawikipedia.org This reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (a dienophile), laid the theoretical groundwork for understanding the interaction between electron-rich dienes and electron-poor dienophiles like maleic anhydride (B1165640). ucalgary.cawikipedia.org

Maleic anhydride, with its electron-withdrawing anhydride group, proved to be a highly reactive dienophile. ucalgary.calibretexts.org Early research focused on its copolymerization with various vinyl monomers, including ethylene (B1197577), through free-radical mechanisms. These initial studies were driven by the pursuit of new polymeric materials with enhanced thermal stability and functionality. The development of ethylene-maleic anhydride (EMA) copolymers marked a significant advancement, offering a new class of materials with tunable properties. marketresearchintellect.com The ability to create alternating copolymers of ethylene and maleic anhydride was a notable achievement, leading to materials with high tensile and cohesive strength. sigmaaldrich.com

Contemporary Academic Significance of Ethene-Furan-2,5-dione Derived Polymers and Adducts

In modern materials science, polymers and adducts derived from ethene and furan-2,5-dione continue to be of immense academic and industrial interest. Their significance stems from the versatility of the resulting copolymers, known as ethylene maleic anhydride (EMA) copolymers. faer-wax.comzbaqchem.com These copolymers are thermoplastics prized for their excellent adhesion, chemical resistance, heat stability, and good processing properties. faer-wax.comzbaqchem.commarketresearchintellect.com

The anhydride groups along the polymer chain are highly reactive and can be readily modified through reactions like hydrolysis and esterification. smolecule.com This allows for the tailoring of the polymer's properties, such as hydrophilicity and reactivity, for specific applications. polysciences.com For instance, hydrolyzed EMA copolymers exhibit increased water solubility and are used as dispersants and sizing agents. polysciences.comnih.gov

The contemporary focus of research includes:

Advanced Composites: EMA copolymers act as compatibilizers and coupling agents in polymer blends and fiber-reinforced composites, enhancing the interfacial adhesion between different phases. honeywell.com

Biomedical Applications: Their biocompatibility and the ability to be functionalized make them suitable for drug delivery systems, tissue engineering scaffolds, and bioadhesives. smolecule.comzbaqchem.com The anhydride groups can be used to attach therapeutic agents or molecules that promote cell adhesion. smolecule.com

Sustainable Materials: There is a growing interest in producing maleic anhydride from bio-based sources, aligning with the broader push for sustainable chemistry. semanticscholar.org Furan (B31954), a key platform chemical derivable from biomass, can be a precursor to furan-2,5-dione. semanticscholar.org

Fundamental Principles of Ethene-Furan-2,5-dione Reactivity

The reactivity of the ethene and furan-2,5-dione system is governed by two primary chemical transformations: copolymerization and cycloaddition reactions.

Copolymerization: The most common method for producing ethylene-maleic anhydride copolymers is through free-radical polymerization. smolecule.com This process typically involves an initiator that generates free radicals, which then propagate along the ethylene and maleic anhydride monomers. The result is often an alternating copolymer structure, particularly when there is a significant difference in the reactivity ratios of the two monomers. sigmaaldrich.commdpi.com The resulting poly(ethylene-alt-maleic anhydride) has a well-defined structure that contributes to its unique properties. sigmaaldrich.com

Diels-Alder Reaction: Furan-2,5-dione (maleic anhydride) is a classic dienophile in the Diels-Alder reaction. ucalgary.caiitk.ac.in While ethene itself is a relatively unreactive dienophile, the principles of the Diels-Alder reaction are fundamental to understanding the cycloaddition potential of the furan-2,5-dione ring system with other conjugated dienes. libretexts.orgmsu.edu The reaction is a concerted process that forms a six-membered ring, and its efficiency is greatly enhanced by the presence of electron-withdrawing groups on the dienophile, such as the carbonyl groups in maleic anhydride. wikipedia.orglibretexts.org The reaction of furan derivatives with dienophiles like maleic anhydride is a key strategy in the synthesis of complex organic molecules and has been explored for creating reversible crosslinks in self-healing materials. researchgate.net

The key reactions involving the furan-2,5-dione moiety include:

Hydrolysis: The anhydride ring readily reacts with water to form maleic acid. smolecule.com

Esterification and Amidation: The anhydride can react with alcohols and amines to form esters and amides, respectively, which is a common method for functionalizing the polymer.

Overview of Research Domains in this compound Systems

The unique properties of this compound copolymers have led to their application in a wide array of research and industrial fields:

Packaging: Due to their excellent barrier properties against moisture and gases, EMA copolymers are used in multilayer films for food packaging to extend shelf life. zbaqchem.commarketresearchintellect.com They also serve as effective sealant layers. zbaqchem.com

Adhesives and Coatings: The strong adhesive properties of EMA make it a valuable component in hot-melt adhesives and as a binder in coatings, improving durability and adhesion to various substrates, including metals. faer-wax.comzbaqchem.comhoneywell.com

Automotive and Construction: In the automotive industry, these copolymers are used in components that require good thermal stability and chemical resistance. faer-wax.commarketresearchintellect.com In construction, they are incorporated into materials to enhance performance. marketresearchintellect.com

Dispersants and Sizing Agents: In aqueous systems, hydrolyzed EMA acts as an effective dispersant for pigments and fillers in paints and inks. polysciences.com It is also used as a sizing agent in the textile and paper industries to improve water resistance and surface properties. polysciences.com

Biomedical Engineering: Research is actively exploring the use of functionalized EMA copolymers for creating drug delivery nanoparticles, scaffolds for tissue regeneration, and biocompatible adhesives. smolecule.comzbaqchem.com

Environmental Remediation: Modified EMA copolymers are being investigated for their potential in environmental applications, such as the development of antimicrobial coatings and materials for remediation. smolecule.com

Below is an interactive data table summarizing some key properties and applications of this compound derived polymers.

PropertyDescriptionApplication Examples
Adhesion Excellent bonding to a variety of substrates, including polar and non-polar surfaces. faer-wax.compolysciences.comhoneywell.comAdhesives, coatings, compatibilizers in polymer blends. faer-wax.comzbaqchem.comhoneywell.com
Reactivity Anhydride groups can be easily modified. smolecule.compolysciences.comFunctionalization for drug delivery, surface modification. smolecule.compolysciences.com
Thermal Stability Good heat resistance. faer-wax.comAutomotive components, hot-melt adhesives. faer-wax.com
Barrier Properties Low permeability to gases and moisture. zbaqchem.commarketresearchintellect.comFood packaging films. zbaqchem.commarketresearchintellect.com
Biocompatibility Generally well-tolerated in biological systems. smolecule.comTissue engineering scaffolds, drug delivery systems. smolecule.comzbaqchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B1218653 Ethene;furan-2,5-dione CAS No. 9006-26-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethene;furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXLGGIKSIZHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106343-08-2, 68441-86-1, 9006-26-2, 72207-71-7, 106973-21-1, 68954-39-2
Record name 2,5-Furandione, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106343-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with ethene, hydrolyzed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68441-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene-maleic anhydride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9006-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with ethene, chlorinated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72207-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene-maleic anhydride alternating copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106973-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with ethene, butylated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68954-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60945009
Record name Furan-2,5-dione--ethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9006-26-2, 223537-61-9
Record name 2,5-Furandione, polymer with ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan-2,5-dione--ethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Furandione, polymer with ethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Functionalization for Ethene Furan 2,5 Dione Based Materials

Copolymerization Strategies for Ethene and Furan-2,5-dione

The primary method for producing ethene-maleic anhydride (B1165640) copolymers is through free radical polymerization. smolecule.com However, other strategies, including anionic, cationic, and coordination polymerization, have been explored to control the polymer architecture and properties.

Free Radical Copolymerization Techniques

Free radical polymerization is the most common industrial method for synthesizing ethene-maleic anhydride copolymers. smolecule.com The process is typically initiated by radical species generated from initiators like peroxides or azo compounds.

High-pressure polymerization is a well-established method for the radical copolymerization of ethene with various monomers, including maleic anhydride. acs.org This process is often carried out at temperatures exceeding 100°C and pressures of 1000 atm or more. libretexts.org Such harsh conditions are necessary to achieve sufficient polymerization rates and high molecular weight polymers. acs.orglibretexts.org The resulting poly(ethene-co-maleic anhydride) often has a branched structure due to chain transfer reactions that are prevalent at high temperatures. google.com

Table 1: Representative High-Pressure Polymerization Conditions for Ethene and Maleic Anhydride

ParameterValue
Pressure>1000 atm
Temperature>100°C
InitiatorPeroxide

This table provides typical conditions for the high-pressure free radical copolymerization of ethene and maleic anhydride.

Solution and emulsion copolymerization techniques offer alternatives to high-pressure processes, often under milder conditions. In solution polymerization, the monomers and initiator are dissolved in a suitable solvent. This method allows for better control of the reaction temperature and viscosity.

Suspension polymerization, a related technique, involves dispersing the monomers in a liquid medium (like water) in which they are insoluble. globallcadataaccess.org A radical initiator is used to start the polymerization within the suspended monomer droplets. globallcadataaccess.org Emulsion polymerization is another water-based method where the monomers are emulsified with a surfactant. This technique can produce high molecular weight polymers at a fast rate. nih.gov The hydrolysis of ethene-maleic anhydride copolymers can yield amphiphilic polymer emulsifiers, which are useful in creating stable nanoemulsions. nih.govmdpi.com

Table 2: Comparison of Solution and Emulsion Copolymerization Findings

Polymerization TechniqueMonomer ConversionPolymer CompositionMolar Mass
SolutionVariable, depends on solvent and initiatorAlternating copolymerGenerally lower than emulsion
EmulsionTypically highAlternating copolymerHigh

This table summarizes general findings for solution and emulsion copolymerization of ethene and furan-2,5-dione.

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, including controlled sequence. kinampark.com While traditional free radical polymerization of ethene and maleic anhydride naturally leads to a largely alternating structure, CRP methods can provide even greater precision. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) have been explored for the copolymerization of styrene (B11656) with maleimides, which are structurally related to maleic anhydride, demonstrating the potential for sequence control. kinampark.com By sequentially adding different monomers during the polymerization, it is possible to create block copolymers with specific sequences. kinampark.com The use of Lewis acids, such as B(C₆F₅)₃, in radical polymerization can promote the alternating copolymerization of ethene and maleic anhydride under mild conditions, yielding high molecular weight copolymers. acs.org

Table 3: Research Findings in Controlled Radical Polymerization of Ethene and Maleic Anhydride

CRP TechniqueKey FindingResulting Polymer Structure
Lewis Acid-PromotedEnables copolymerization under mild conditionsHigh molecular weight alternating copolymer
ATRP (with related monomers)Allows for sequential monomer additionSequence-controlled block copolymers

This table highlights key research findings in the application of controlled radical polymerization for ethene and furan-2,5-dione or related systems.

Solution and Emulsion Copolymerization

Anionic and Cationic Polymerization Approaches

Anionic and cationic polymerization methods are generally less common for the copolymerization of ethene and maleic anhydride. Anionic polymerization of alkenes like ethene is difficult because few anions can readily add across the double bond. libretexts.org Similarly, ethene does not readily polymerize via a cationic mechanism due to the instability of the resulting carbocation. libretexts.org The synthesis of block copolymers using a combination of cationic and anionic polymerization often requires additional steps to make the different polymerization mechanisms compatible. chemrxiv.org While challenging, research has explored the combination of different polymerization mechanisms to create novel block copolymers. chemrxiv.orgyoutube.com For instance, chlorination of ethene-furan-2,5-dione polymers can be achieved through processes that may involve cationic polymerization. ontosight.ai

Coordination Polymerization in Ethene-Furan-2,5-dione Systems

Coordination polymerization, often utilizing Ziegler-Natta or Phillips-type catalysts, is a major industrial process for producing linear polyethylene (B3416737) (HDPE) and linear low-density polyethylene (LLDPE). google.com These catalysts are typically based on transition metals from groups IV-VIII combined with organoaluminum compounds. vscht.cz While highly effective for non-polar olefins, these catalysts are often sensitive to polar monomers like maleic anhydride, which can act as catalyst poisons. mdpi.com Despite this challenge, research has been conducted on the coordination copolymerization of ethene with polar monomers. mdpi.com DFT modeling studies have explored the coordination and insertion of monomers like maleic anhydride in the presence of phosphinesulfonato ligand frameworks. mdpi.com These studies suggest that the monomer tends to coordinate at a cis position and then insert at a trans position in the polymerization system. mdpi.com

Graft Copolymerization of Furan-2,5-dione onto Ethene-Containing Polymer Backbones

The introduction of polar furan-2,5-dione (maleic anhydride) moieties onto non-polar ethene-containing polymer backbones, such as polyethylene, is a critical industrial process. This modification, known as graft copolymerization, enhances key properties like adhesion to polar substrates, compatibility with other polymers, and printability. arxiv.org The resulting functionalized polymers are extensively used as compatibilizers, coupling agents, and adhesion promoters in various applications, including polymer blends and fiber-reinforced composites. arxiv.orgtaminkalatak.com Several methods are employed for this grafting process, each with distinct characteristics and applications. lpnu.ua

Melt Grafting Processes and Parameters

Melt grafting is a prevalent, solvent-free technique for functionalizing polyethylene with maleic anhydride. The process involves reacting the polymer with the monomer in a molten state, typically within a reactive extruder. researchgate.netresearchgate.net The reaction is initiated by free radicals generated from the thermal decomposition of an initiator, most commonly an organic peroxide like dicumyl peroxide (DCP) or benzoyl peroxide (BPO). researchgate.netresearchgate.net

The efficiency of melt grafting is governed by several interconnected parameters, including initiator and monomer concentrations, reaction temperature, and residence time. lpnu.uaresearchgate.net The concentration of both maleic anhydride and the initiator significantly influences the grafting degree; however, excessive initiator levels can promote undesirable side reactions such as crosslinking and chain scission, which affect the final material's processability and mechanical properties. researchgate.net The reaction temperature is optimized to ensure the initiator decomposes effectively without causing significant thermal degradation of the polymer. lpnu.ua For instance, a study on low-density polyethylene (LDPE) found that the graft ratio increased with higher contents of maleic anhydride and initiator up to a certain point, after which it began to decrease. researchgate.net

Table 1: Key Parameters in Melt Grafting of Maleic Anhydride (MAH) onto Polyethylene (PE)

Parameter Typical Range/Value Influence on Grafting Process Source
MAH Concentration 1 - 15 wt% Higher concentration generally increases grafting degree, but efficiency may drop at very high levels. researchgate.net
Initiator Concentration 0.1 - 1.0 wt% Crucial for initiating the reaction; excessive amounts can lead to crosslinking (gel formation). researchgate.net
Reaction Temperature 150 - 220 °C Must be sufficient for polymer melting and initiator decomposition, but not high enough to cause degradation. lpnu.uaresearchgate.net
Residence Time 1 - 5 minutes Longer times can increase graft percentage but also risk polymer degradation and side reactions. google.com

Solution-Based Grafting Methodologies

Solution-based grafting presents an alternative where the polymer is dissolved in an organic solvent, such as xylene or toluene, before the addition of maleic anhydride and an initiator. tandfonline.comresearchgate.net This method allows for lower reaction temperatures compared to melt grafting, which can minimize polymer degradation and side reactions. researchgate.net The homogeneous reaction environment facilitates better control over the grafting process and can lead to a more uniform distribution of grafted monomers along the polymer chains. researchgate.netresearchgate.net

Research has shown that initiator concentration is a dominant factor influencing the grafting degree in solution processes. tandfonline.comresearchgate.net In one study, a grafting degree of up to 4% was achieved under optimized conditions in a xylene solvent. tandfonline.comresearchgate.net Despite its advantages in control and homogeneity, the solution-based approach has environmental and economic drawbacks due to the use of volatile organic solvents and the associated costs of their recovery and disposal. kpi.ua

Solid-State Grafting Applications

Solid-state grafting is a solvent-free method conducted at temperatures below the polymer's melting point. researchgate.netresearchgate.net In this technique, the polymer, usually in powder or pellet form, is impregnated with maleic anhydride and an initiator. The reaction is then thermally initiated. researchgate.net This process significantly reduces polymer degradation and crosslinking that can occur at the high temperatures of melt processing. researchgate.net

One study on the solid-phase grafting of maleic anhydride onto polyethylene using benzoyl peroxide as an initiator identified optimal conditions as a reaction temperature of 105°C and a reaction time of 2 hours. researchgate.net The resulting grafted polyethylene showed enhanced polarity. The main advantage of this method is the preservation of the polymer's original morphology and molecular weight, making it suitable for producing high-performance materials where minimal degradation is critical. researchgate.net

Influence of Polymer Microstructure on Grafting Efficiency

The microstructure of the base ethene-containing polymer significantly impacts the efficiency of the grafting reaction. nlc-bnc.cascispace.com Key factors include the degree of branching, crystallinity, and molecular weight. Polymers with higher degrees of branching, like low-density polyethylene (LDPE), possess more tertiary carbon atoms. These sites are more susceptible to hydrogen abstraction by radicals, thus facilitating the grafting of maleic anhydride. acs.org Consequently, LDPE often shows higher grafting efficiency compared to the more linear and crystalline high-density polyethylene (HDPE). acs.org

In highly crystalline polymers like HDPE, the ordered structure can impede the diffusion of the monomer and initiator into the polymer matrix, leading to lower grafting yields. acs.org Furthermore, the type of comonomer in linear low-density polyethylene (LLDPE) can affect the outcome; for instance, LLDPE with hexene-1 as a comonomer was found to be more prone to chain scission, which resulted in a higher grafting level compared to LLDPE with butene-1. scispace.comippi.ac.ir Studies using model compounds have helped to elucidate the relationship between PE microstructure, grafting, and crosslinking. nlc-bnc.ca

Post-Polymerization Chemical Modification of Ethene-Furan-2,5-dione Copolymers

The grafted furan-2,5-dione (maleic anhydride) units are reactive functional groups that serve as platforms for further chemical modifications. arxiv.org These post-polymerization reactions allow for the introduction of a wide array of functionalities, thereby tailoring the copolymer's properties for specific, advanced applications. arxiv.org

Ring-Opening Reactions of the Anhydride Moiety (e.g., Hydrolysis, Amidation, Esterification)

The anhydride ring is susceptible to nucleophilic attack, which leads to its opening and the formation of dicarboxylic acid derivatives. This reactivity is the basis for several important modification reactions. arxiv.org

Hydrolysis : Reaction with water converts the anhydride group into two adjacent carboxylic acid groups. google.com This can be performed by treating the modified polymer with water, and the resulting carboxyl groups significantly increase the polymer's polarity and hydrophilicity. google.com This enhances adhesion and compatibility with polar materials. arxiv.org

Amidation : The reaction with primary or secondary amines opens the anhydride ring to form an amic acid, which can be subsequently heated to form a stable imide ring. kpi.uaresearchgate.net This process is used to attach various functional molecules. For example, reacting maleated polyethylene with 1,4-diaminobutane (B46682) introduces primary amine groups, which can act as reactive sites for further functionalization. kpi.ua This modification has been shown to be effective in creating compatibilizers for polymer blends. kpi.ua

Esterification : The reaction with alcohols results in the formation of a monoester of the dicarboxylic acid. google.com For instance, reacting an ethylene (B1197577)/maleic anhydride copolymer with n-propyl alcohol produces the corresponding polymeric half-ester. google.com This modification can alter the surface properties and solubility of the polymer. google.com

These ring-opening reactions provide a versatile toolkit for designing functional materials with precisely controlled chemical and physical properties. arxiv.orgupc.edu

Functionalization with Specific Chemical Moieties

The reactivity of the anhydride group in ethene-furan-2,5-dione copolymers makes them highly suitable for chemical modification. This functionalization is a key step in tailoring the polymer's properties for specific applications by introducing various chemical moieties. The process typically involves the ring-opening reaction of the anhydride unit with nucleophilic reagents. ajchem-a.com

The introduction of different functional groups can significantly alter the polymer's characteristics, such as polarity, solubility, and biological activity. ippi.ac.ir Common nucleophiles include compounds with active hydrogen atoms, such as alcohols and amines. ajchem-a.com Reaction with alcohols leads to the formation of ester groups, while reaction with amines results in amide linkages.

Detailed research has demonstrated the versatility of this approach. For instance, maleic anhydride copolymers have been successfully functionalized by grafting indole (B1671886) groups onto the polymer backbone. ajchem-a.com In other studies, phthalimide (B116566) salt has been used as a nucleophilic reagent, reacting with the anhydride groups to create modified copolymers with increased rigidity. researchgate.net This modification with phthalimide substituents as side chains was found to decrease the free volume of the polymers, thereby increasing their glass transition temperature (Tg). researchgate.net

Furthermore, the functionalization of these copolymers is a prominent strategy in the biomedical field. Researchers have synthesized drug-functionalized maleic anhydride copolymers by chemically conjugating beta-lactam antibiotics, such as ampicillin (B1664943) and cefalexin. mdpi.com This conjugation is achieved by forming a stable amide bond through the ring-opening reaction of the anhydride, creating a potential drug delivery system. mdpi.com The variability in properties that can be achieved is significant, as the introduction of different comonomers alongside maleic anhydride offers a platform for creating a wide range of materials from a single type of antecedent polymer. ajchem-a.com

Table 1: Examples of Functionalization of Ethene-Furan-2,5-dione Copolymers

Functional MoietyReagent ExampleResulting LinkageKey Outcome/Application
Hydroxyl GroupsAlcoholsEsterAlters polarity and solubility.
Amino GroupsAminesAmideAlters polarity and solubility. ajchem-a.com
IndoleIndoleAmideTunes electrical and optical properties. ajchem-a.com
PhthalimidePhthalimide SaltAmide/CarboxylateIncreases polymer rigidity and glass transition temperature. researchgate.net
Beta-Lactam AntibioticsAmpicillin, CefalexinAmideCreates polymer-drug conjugates for drug delivery systems. mdpi.com

Crosslinking Mechanisms in Ethene-Furan-2,5-dione Derivatives

Crosslinking transforms linear or branched ethene-furan-2,5-dione derivatives into three-dimensional polymer networks, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. spiedigitallibrary.org Various mechanisms can be employed to achieve crosslinking, often targeting the reactive anhydride functionality or other groups incorporated into the polymer chain.

One common method involves the use of polyfunctional crosslinking agents that can react with the anhydride or its hydrolyzed carboxylic acid groups. Polyols, such as glycerin and sorbitol, are effective crosslinkers, particularly for alkyl vinyl ether/maleic anhydride copolymers. google.com The process can be facilitated by heating and, in some cases, the addition of an alkali catalyst like sodium hydroxide (B78521) to control the pH. google.com

Another strategy is to introduce crosslinkable sites into the polymer during its initial synthesis. This can be done through terpolymerization, where a third monomer with a reactive group (e.g., a double bond) is included. mdpi.comacs.org For example, monomers like allyl glycidyl (B131873) ether can be copolymerized with propylene (B89431) oxide (PO) and CO2 to create polymers with C=C groups. mdpi.com These groups can then be crosslinked through the application of initiators, such as dicumyl peroxide (DCP), or by using ultraviolet radiation. mdpi.comacs.org

A more direct, one-pot approach involves using a multifunctional third monomer in the polymerization process. Monomers containing multiple epoxide, isocyanate, or anhydride groups, such as pyromellitic dianhydride or triglycidyl isocyanurate, can directly form a crosslinked network during the copolymerization. mdpi.comacs.org

Thermal or photochemical crosslinking is also utilized, especially for applications in photonics and electronics. spiedigitallibrary.org Maleate-type polyesters containing nonlinear optical (NLO) chromophores can be crosslinked by heat or high-energy radiation. spiedigitallibrary.org This process, which can be initiated by compounds like benzyl (B1604629) peroxide, helps to stabilize the alignment of the chromophore dipoles, forming a rigid lattice. spiedigitallibrary.org

Furthermore, reversible crosslinking can be achieved using the Diels-Alder reaction. rsc.org This involves creating polymers with furan-functionalized side groups that can react with a bismaleimide (B1667444) crosslinker. The formation of the crosslinks (Diels-Alder reaction) and their cleavage (retro-Diels-Alder reaction) can be controlled by temperature, allowing for the development of self-healing materials. rsc.org

Table 2: Comparison of Crosslinking Mechanisms for Ethene-Furan-2,5-dione Derivatives

Crosslinking MechanismCrosslinking Agent/MethodDescriptionTypical Application
Polyol CrosslinkingGlycerin, SorbitolThe hydroxyl groups of the polyol react with the anhydride rings, forming ester linkages to create a network. google.comHydrogels, personal care products. google.com
Free-Radical CrosslinkingDicumyl Peroxide (DCP), UV RadiationInitiators or radiation are used to create radicals on polymer chains that contain reactive sites (e.g., C=C bonds), leading to covalent bond formation between chains. mdpi.comacs.orgHigh-strength plastics, improved thermal properties. mdpi.com
One-Pot TerpolymerizationMultifunctional Monomers (e.g., pyromellitic dianhydride)A monomer with multiple reactive groups is included in the initial polymerization, creating a crosslinked network in a single step. mdpi.comacs.orgEnhancing thermal and mechanical properties of polyesters. mdpi.com
Thermal/PhotochemicalHeat, High-Energy Radiation, Initiators (e.g., benzyl peroxide)Heat or radiation is used to initiate crosslinking reactions, often in polymers designed with specific photosensitive or thermosensitive groups. spiedigitallibrary.orgNonlinear optical materials, polymer waveguides. spiedigitallibrary.org
Diels-Alder ReactionBismaleimideA thermally reversible cycloaddition reaction between furan (B31954) and maleimide (B117702) groups creates covalent bonds that can be broken and reformed with temperature changes. rsc.orgSelf-healing materials. rsc.org

Reaction Kinetics and Mechanistic Elucidation in Ethene;furan 2,5 Dione Chemistry

Fundamental Reaction Pathways in Ethene-Furan-2,5-dione Copolymerization

The copolymerization of ethene (an electron-donor monomer) and furan-2,5-dione (maleic anhydride (B1165640), an electron-acceptor monomer) is a classic example of sequence-controlled polymerization. nih.gov This process typically results in a highly alternating copolymer structure, which is critical for its subsequent chemical modifications and applications. nih.govresearchgate.net

Alternating Copolymerization Mechanisms and Factors

The strong tendency for ethene and maleic anhydride to form alternating copolymers is a key feature of their reactivity. nih.govcmu.edu This alternating sequence arises regardless of the initial monomer feed ratio. researchgate.net The mechanism is often explained by the formation of an electron donor-acceptor (EDA) or charge-transfer complex (CTC) between the two monomers prior to polymerization. cmu.eduresearchgate.net

Several factors influence the alternating copolymerization, including:

Monomer Polarity: The significant difference in electron density between the electron-rich ethene and the electron-poor maleic anhydride is the primary driver for alternation. nih.govcmu.edu

Lewis Acids: The presence of Lewis acids, such as B(C₆F₅)₃, can promote the radical copolymerization of ethene and maleic anhydride under mild conditions, leading to high molecular weight alternating copolymers. acs.org The Lewis acid activates the maleic anhydride, reducing the energy barrier for radical initiation and stabilizing the radical intermediates. acs.org

Solvent Effects: The choice of solvent can influence the equilibrium constant for charge-transfer complex formation and, consequently, the copolymerization rate and the molecular weight of the resulting polymer. google.com

Kinetic Models and Rate Determinations

Kinetic studies of the ethene-maleic anhydride copolymerization are essential for understanding the reaction rates and optimizing polymerization conditions. Reactions involving the resulting copolymer, such as aminolysis or hydrolysis, often follow second-order rate laws when reactants are in equimolar amounts and pseudo-first-order kinetics when one reactant is in excess. tandfonline.comtandfonline.com

Density Functional Theory (DFT) modeling has become a powerful tool for investigating the kinetics and mechanism of this copolymerization. nih.govresearchgate.net DFT calculations can predict the preference for the alternating reaction mode and analyze the transition states involved in the propagation steps. nih.govresearchgate.net For instance, DFT studies have shown that the addition of a growing polymer radical ending in a maleic anhydride unit to an ethene molecule is a key step in the alternating polymerization. researchgate.net

Table 1: Kinetic Parameters for Reactions of Maleic Anhydride Copolymers

CopolymerReactantSolventTemperature (°C)Rate LawRate Constant (k)Source
Ethene-MAnAnilineDMF25Second-order- tandfonline.com
Propene-MAnAnilineDMF25Second-order- tandfonline.com
Styrene-MAnAnilineDMF25Second-order- tandfonline.com
Ethene-MAnEthanol--Second-order- tandfonline.com
Ethene-MAnWater (Hydrolysis)--Second-order- tandfonline.com

Radical Initiation, Propagation, and Termination Kinetics in Ethene-Furan-2,5-dione Systems

Free-radical polymerization is the primary method for synthesizing poly(ethylene-alt-maleic anhydride). The process involves the classic steps of initiation, propagation, and termination. dur.ac.uk

Initiation: The reaction is typically initiated by the thermal decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. This step creates the initial reactive species that will start the polymer chain. dur.ac.ukyoutube.com

Propagation: The generated radicals react with the ethene and maleic anhydride monomers. A key feature of this system is that the propagation proceeds in an alternating fashion, where the growing polymer chain adds ethene and maleic anhydride units sequentially. nih.govcmu.edu DFT calculations have shown that the addition of a radical to an olefin molecule is a crucial step in the alternating polymerization pathway. researchgate.net A radical on the growing chain will attack a monomer, creating a new radical that continues the chain reaction. youtube.com

Termination: The growth of the polymer chain is stopped through termination reactions. dur.ac.uk This can occur when two growing radical chains combine or when a radical reacts with another radical species in the system. youtube.commasterorganicchemistry.com

The kinetics of these steps are influenced by factors such as temperature, initiator concentration, and the presence of inhibiting substances like oxygen.

Alder-Ene Reaction Mechanisms in Functionalization

The Alder-ene reaction is another significant reaction pathway, particularly in the context of side reactions or intentional functionalization of related systems. researchgate.netrsc.org This reaction involves an "ene" (an alkene with an allylic hydrogen), an "enophile" (like maleic anhydride), and the transfer of the allylic hydrogen. nih.gov

DFT modeling has been used to study the thermally induced Alder-ene reaction between maleic anhydride and various olefins. mdpi.com These studies help to determine the likelihood of this reaction occurring as a side process during polymerization. For example, at moderately high temperatures, the Alder-ene reaction can be a competing pathway. mdpi.com Experimental studies have also confirmed the formation of Alder-ene adducts when maleic anhydride is reacted with certain olefins at elevated temperatures. mdpi.com The mechanism is often concerted, involving a net cis-addition across the enophile's double bond. nih.gov

Non-Covalent Interactions and Association Phenomena

Non-covalent interactions play a crucial role in the properties and behavior of poly(ethylene-alt-maleic anhydride) and its derivatives, particularly in solution and in blends. arxiv.orgresearchgate.net

Upon hydrolysis of the anhydride groups, the resulting poly(ethylene-alt-maleic acid) is a polyelectrolyte with interesting chelating properties in alkaline environments. mdpi.com These copolymers can form non-covalent complexes with other molecules. For example, they can stabilize C60 fullerene molecules in aqueous dispersions through hydrophobic, steric, and electrostatic interactions. mdpi.com

In aqueous solutions, these copolymers can exhibit association phenomena, forming aggregates whose size can be influenced by factors like polymer concentration, molecular weight, and pH. researchgate.net Hydrogen bonding is a key non-covalent interaction, for instance, between the carboxylic acid groups of the hydrolyzed copolymer and alcohol groups of other polymers in a blend. arxiv.org These interactions are fundamental to the use of these copolymers as compatibilizers in polymer blends and for surface modification applications. arxiv.orgmdpi.com

Table 2: Compound Names Mentioned in the Article

Common NameSystematic Name
EtheneEthene
Furan-2,5-dioneFuran-2,5-dione
Maleic AnhydrideFuran-2,5-dione
Poly(ethylene-alt-maleic anhydride)2,5-Furandione, polymer with ethene
Benzoyl peroxideDibenzoyl peroxide
Azobisisobutyronitrile (AIBN)2,2'-Azobis(2-methylpropionitrile)
TolueneToluene
B(C₆F₅)₃Tris(pentafluorophenyl)borane
AnilineAniline
EthanolEthanol
Poly(ethylene-alt-maleic acid)Poly(ethylene-co-maleic acid)
C60 fullereneBuckminsterfullerene

Advanced Spectroscopic and Physico Chemical Characterization of Ethene Furan 2,5 Dione Materials

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying functional groups and confirming the covalent incorporation of maleic anhydride (B1165640) into the polyethylene (B3416737) backbone.

FTIR spectroscopy is highly effective for the qualitative and quantitative analysis of ethene-furan-2,5-dione copolymers, primarily due to the strong infrared activity of the anhydride functional group. The successful grafting or copolymerization of maleic anhydride onto a polyethylene chain is unequivocally confirmed by the appearance of characteristic absorption bands associated with the anhydride moiety. acs.org

Key spectral features observed in the FTIR spectrum of poly(ethylene-co-maleic anhydride) include:

Anhydride Carbonyl (C=O) Stretching: The most prominent evidence of maleic anhydride incorporation is the appearance of two distinct peaks corresponding to the carbonyl groups of the cyclic anhydride. These are the symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears at a higher wavenumber, around 1850-1860 cm⁻¹, while the symmetric stretch is observed near 1777-1780 cm⁻¹. acs.org The presence of these two bands is a hallmark of a five-membered cyclic anhydride structure.

C-O-C Stretching: A strong band corresponding to the C-O-C stretching vibration within the cyclic anhydride ring is also a key indicator, typically found around 1221 cm⁻¹.

Polyethylene Backbone Vibrations: The underlying polyethylene structure is confirmed by the presence of characteristic alkane vibrations, including the CH₂ stretching bands around 2914-2923 cm⁻¹ and 2846-2850 cm⁻¹, as well as CH₂ deformation (scissoring) vibrations around 1462-1472 cm⁻¹.

Research has shown that the intensity of the anhydride peaks can be correlated with the degree of maleation. Furthermore, a decrease in the wavenumber of these carbonyl stretching bands may occur with an increased grafting degree, suggesting stronger inductive interactions between adjacent graft units in the solid state. acs.org Hydrolysis of the anhydride to a dicarboxylic acid can be monitored by the disappearance of the characteristic anhydride peaks and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹). yok.gov.tr

Interactive Table 1: Characteristic FTIR Absorption Bands for Poly(ethylene-co-maleic anhydride)

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group Reference
Asymmetric C=O Stretch 1850 - 1860 Cyclic Anhydride acs.org
Symmetric C=O Stretch 1777 - 1780 Cyclic Anhydride acs.org
CH₂ Asymmetric/Symmetric Stretch 2923 / 2850 Alkane Backbone
CH₂ Scissoring 1462 - 1472 Alkane Backbone
C-O-C Stretch ~1221 Cyclic Anhydride

Raman spectroscopy offers complementary information to FTIR for the structural analysis of ethene-furan-2,5-dione copolymers. acs.org While FTIR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy excels at detecting vibrations of the non-polar hydrocarbon backbone. researchgate.net This makes it a powerful tool for studying the polymer chain's structure and conformation.

The complementary use of both techniques provides a more complete picture of the copolymer's structure. For instance, in multi-layer polymer composites, Raman imaging can provide higher spatial resolution and better definition of layers without sample deformation, while FTIR confirms the identity of polar functional groups that may be weak or absent in the Raman spectrum.

In the context of ethene-furan-2,5-dione, Raman spectroscopy can be used to:

Analyze the Polyethylene Backbone: Strong signals corresponding to the C-C and C-H vibrations of the polyethylene segments are readily observed.

Distinguish Structural Differences: It can help identify structural variations between linear and cross-linked copolymers. acs.org

Chemical Mapping: Confocal Raman microscopy allows for the spatial mapping of different chemical components on a surface, which is useful for analyzing blends or functionalized surfaces. researchgate.net

For related poly(methoxyethylene-maleic anhydride) copolymers, characteristic Raman bands have been assigned to CH₂ and CH₃ deformations (1445 cm⁻¹ and 1702 cm⁻¹) and C-H bonding (2842 cm⁻¹ and 2940 cm⁻¹). mdpi.com The technique has also been effectively used to study interpolymer complexation through hydrogen bonding in blends containing maleic anhydride copolymers. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Compositional Analysis

NMR spectroscopy is an indispensable technique for obtaining detailed information about the microstructure, composition, and connectivity of ethene-furan-2,5-dione copolymers. Both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D techniques, provide a comprehensive understanding of the polymer at a molecular level.

Proton NMR is primarily used to determine the composition of the copolymer by integrating the signals corresponding to the ethylene (B1197577) units and the maleic anhydride units. scispace.com The spectra of these copolymers typically show broad signals characteristic of polymers.

Ethylene Protons: The protons on the polyethylene backbone (-CH₂-CH₂-) give rise to a complex, broad signal in the aliphatic region, typically around 1.0-1.6 ppm.

Maleic Anhydride Protons: The protons on the succinic anhydride ring grafted onto the polymer chain (-CH-CH-) are expected to appear further downfield due to the electron-withdrawing effect of the adjacent carbonyl groups. In studies of maleic anhydride grafted onto polyethylene, these methine proton signals are observed in the range of 2.5-3.5 ppm. researchgate.net

By comparing the integrated areas of these distinct regions, the molar ratio of ethylene to maleic anhydride units in the copolymer can be calculated. ¹H NMR is also instrumental in monitoring chemical modifications of the anhydride group, such as esterification, where new signals corresponding to the alcohol moiety would appear. dur.ac.uk

¹³C NMR spectroscopy provides more resolved spectra than ¹H NMR and offers unambiguous evidence for the grafting of maleic anhydride onto the polyethylene backbone, revealing details about the specific attachment sites and the structure of the graft. acs.org

To overcome the low concentration of graft sites, studies often employ maleic anhydride specifically enriched with ¹³C isotopes ([2,3-¹³C₂]MA). acs.org This dramatically enhances the signal intensity of the carbons in the succinic anhydride ring.

Key findings from ¹³C NMR studies include:

Carbonyl Carbons (C=O): The carbons of the two carbonyl groups in the succinic anhydride ring produce a characteristic signal in the downfield region of the spectrum, typically between 170 and 180 ppm.

Methine Carbons (-CH-): The methine carbons of the succinic anhydride ring, where it is attached to the polymer backbone, resonate in the range of 41 to 50 ppm.

Methylene (B1212753) Carbons (-CH₂-): The methylene carbons of the polyethylene backbone appear in the range of 25 to 35 ppm. The specific chemical shifts can indicate attachment points; for example, maleic anhydride can attach to both methylene and methine carbons in the backbone of ethylene-propylene copolymers.

Research has identified that grafts can exist not only as single succinic anhydride rings but also as short oligomers. acs.org

Interactive Table 2: Typical ¹³C NMR Chemical Shift Assignments for Poly(ethylene-co-maleic anhydride)

Carbon Atom Typical Chemical Shift (ppm) Structural Unit Reference
Carbonyl (C=O) 170 - 180 Succinic Anhydride Ring
Methine (CH) 41 - 50 Succinic Anhydride Ring
Methylene (CH₂) 25 - 35 Polyethylene Backbone

Advanced NMR techniques, particularly Diffusion-Ordered NMR Spectroscopy (DOSY), are powerful for characterizing complex polymer systems like ethene-furan-2,5-dione copolymers. DOSY is a 2D NMR experiment that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to their size and shape.

The primary applications of DOSY in the analysis of these copolymers include:

Confirmation of Copolymer Formation: In a true copolymer, all monomeric units are part of the same macromolecule and therefore should have the same diffusion coefficient. A DOSY experiment will show that the signals from both the ethylene and maleic anhydride units align at the same diffusion coefficient value, providing conclusive evidence of covalent bonding.

Compositional Analysis of Mixtures: DOSY can be used to analyze imperfectly purified samples. For example, it can distinguish between the desired copolymer, unreacted homopolymers, and residual monomers in a reaction mixture, as each species will have a different diffusion coefficient. This allows for an improved compositional analysis without the need for tedious physical separation.

Analysis of Self-Assembly: For amphiphilic copolymers derived from ethene-furan-2,5-dione, DOSY can be used to study their self-assembly into larger aggregates or micelles in solution. The formation of such structures is indicated by a significant decrease in the measured diffusion coefficient compared to the individual polymer chains (unimers).

This technique provides a non-destructive way to gain insights into the molecular weight distribution and the hydrodynamic size of polymers in solution, making it an invaluable tool for quality control and the structural elucidation of complex polymeric materials.

Carbon-13 (¹³C) NMR

Molecular Weight and Distribution Analysis

The determination of molecular weight (MW) and its distribution (polydispersity) is fundamental to understanding the physical and mechanical properties of polymeric materials derived from the copolymerization of ethene and furan-2,5-dione, also known as poly(ethylene-alt-maleic anhydride) (PEMA). These parameters directly influence characteristics such as viscosity, tensile strength, and thermal behavior.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. The analysis separates molecules based on their hydrodynamic volume in solution.

This table presents representative GPC data, illustrating the molecular weight characteristics of PEMA and the changes that occur upon grafting it to another polymer backbone. Data sourced from. mdpi.comscielo.br

Viscometry is a classical and cost-effective method for probing polymer-solvent interactions and estimating the average molecular weight of a polymer. By measuring the flow time of a dilute polymer solution through a capillary viscometer (e.g., an Ubbelohde viscometer), the intrinsic viscosity [η] can be determined. Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to the molecular weight through the Mark-Houwink-Sakurada equation.

For copolymers of maleic anhydride, comparing different samples based on their intrinsic viscosity is considered a reliable method for estimating relative molar mass, especially when Mark-Houwink constants are not readily available. lew.roThe specific viscosity of low molecular weight ethylene/maleic anhydride copolymers has been determined in 1 weight percent solutions of dimethylformamide. google.com In studies involving polymer blends, viscometry is used to assess miscibility and compatibility. For blends of poly(vinyl chloride) (PVC) and poly(ethylene-co-vinyl acetate) (EVA), the addition of a terpolymer containing maleic anhydride as a compatibilizer leads to changes in viscosity, which can be used to quantify the interactions between the polymer components in solution. researchgate.netSimilarly, analyzing the intrinsic viscosity of chain-extended thermoplastic elastomers can reveal enhancements in molecular weight. sigmaaldrich.com

Gel Permeation Chromatography (GPC)

Thermal Analytical Methods

Thermal analysis techniques are crucial for characterizing the behavior of PEMA materials as a function of temperature. These methods provide information on thermal transitions, such as glass transition and melting, as well as thermal stability and decomposition kinetics.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For PEMA, DSC analysis reveals a reversible endothermic transition associated with melting. mdpi.comThe glass transition temperature (Tg) for high molecular weight PEMA has been reported to be 235 °C. researchgate.netThe thermal properties are highly dependent on the copolymer's composition and molecular weight. For instance, in analogous poly(styrene-co-maleic anhydride) copolymers, the Tg increases with a higher maleic anhydride content. ncsu.edu When PEMA is blended with other polymers, such as polylactic acid (PLA), DSC is used to investigate the effect on the thermal properties of the resulting composite. The data can show shifts in the melting and crystallization temperatures, indicating interactions between the polymer components. researchgate.netresearchgate.netTable 2: DSC Thermal Transition Data for a PLA/PEMA Composite

Sample Initial Melting Point (°C) Peak Melting Temperature (°C) Final Melting Point (°C) Melting Enthalpy (ΔHm) (mJ)
PLA 293.01 381.13 404.02 10910.00

This table compares the thermal transitions of pure PLA with a PLA/PEMA composite, showing how the presence of PEMA can influence the melting behavior. Data sourced from. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of a material. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.

The thermal decomposition of PEMA and its composites is a multi-stage process. In a blend with PLA, the PLA/PEMA composite shows a single-step decomposition observed at temperatures ranging from 292.9 °C to 412.2 °C, with a final residue of 1.61% and a total weight loss of 97.3%. researchgate.netThe thermal stability can be influenced by the presence of additives; for example, the addition of hydroxyl groups via PEMA can affect the interaction between fillers and the polymer matrix, thus altering thermal stability. researchgate.net Studies on maleic anhydride grafted polyethylene have shown that the degradation mechanism is complex, involving competitive reactions of chain scission and crosslinking, particularly when decomposition occurs in air. mdpi.comThe decomposition temperature can be shifted to higher values with increased heating rates. mdpi.comTable 3: TGA Data for PLA and PLA/PEMA Materials

Material Decomposition Temperature Range (°C) Weight Loss (%) Residue at End of Test (%)
PLA 281.7 - 427.0 98.3 1.32
PLA/PEMA 292.9 - 412.2 97.3 1.61

This table summarizes TGA findings, illustrating the thermal stability of PEMA in a composite blend under a nitrogen atmosphere. The data shows how the composition affects the degradation profile. Data sourced from. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Surface and Morphological Characterization

The surface properties and bulk morphology of PEMA materials are critical for their application, especially in films, coatings, and composites. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for visualizing these features at the micro- and nanoscale.

SEM provides high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. It is frequently used to study the fracture surfaces of PEMA-containing composites, revealing information about the adhesion between the polymer matrix and any fillers or blended components. researchgate.netIn hybrid materials, such as those combining PEMA with sepia melanin, SEM can visualize the morphology of the resulting particles, which often appear as aggregates of smaller, spherical units. mdpi.com AFM operates by scanning a sharp tip over the sample surface, providing a 3D topographical map with nanoscale resolution. It is particularly useful for characterizing the surface of thin polymer films. scielo.brAFM analysis can reveal changes in surface roughness and the distribution of different phases in a polymer blend. mdpi.comFor example, in blends containing PEMA, AFM can be used to observe the size and shape of dispersed elastomer particles, which are influenced by the compatibilizing effect of the copolymer. mdpi.comThe technique can also be used to study the morphology of patterned films, showing how PEMA copolymers can self-assemble into structures like spheres or fibers.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of ethene-furan-2,5-dione copolymer materials and their blends. It provides high-resolution images that reveal details about surface morphology, porosity, and the dispersion of different phases.

Researchers have utilized SEM to study the surface of these materials in various applications. For instance, in the development of polymer-modified surfaces, SEM has been employed to examine the morphology of low-density polyethylene (LDPE) modified with maleated polyethylene. semanticscholar.org These analyses help in understanding the adhesion mechanisms by visualizing the surface before and after peel tests. semanticscholar.org SEM images have also been used to analyze the surface of cured copolymers of ethylene and maleic anhydride, revealing information about their porous mesh structure. buketov.edu.kz

In the context of blends and composites, SEM is crucial for assessing the morphology of impact-fractured surfaces. Studies on toughened polyamide/polypropylene (B1209903) nanocomposites containing ethylene-octene elastomer grafted with maleic anhydride (POEgMAH) have used SEM to examine the dispersion of the elastomer domains. expresspolymlett.com The finer and more uniform dispersion of POEgMAH compared to its unmodified counterpart, as observed by SEM, correlates with improved toughness. expresspolymlett.com Similarly, SEM has been used to study the morphology of blends of polylactic acid (PLA) and polystyrene (PS) compatibilized with maleic anhydride grafted styrene-ethylene-butylene-styrene (SEBS-g-MAH), providing insights into the distribution of the different polymer phases. researchgate.net

Furthermore, SEM coupled with energy-dispersive X-ray spectroscopy (EDX) can provide elemental mapping of the surface, confirming the distribution of different components in a composite material. researchgate.net

Table 1: SEM Analysis of Ethene-Furan-2,5-dione and Related Materials

Material System SEM Application Key Findings
Maleated PE-modified LDPE Surface morphology analysis Revealed changes in surface topography after modification and peel tests, aiding in understanding adhesion. semanticscholar.org
Cured Ethene-Maleic Anhydride Copolymers Porosity analysis Showed the formation of a porous mesh structure after curing with acrylic acid. buketov.edu.kz
PA6/PP/Organoclay with POEgMAH Fracture surface morphology Elastomer domains of POEgMAH showed finer and more uniform dispersion compared to unmodified POE. expresspolymlett.com

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM and is used to investigate the internal structure and morphology of ethene-furan-2,5-dione based materials at the nanoscale. This technique is particularly valuable for visualizing the morphology of nanoparticles, the internal structure of polymer blends, and the arrangement of lamellar structures.

In the field of nanoemulsions, TEM has been instrumental in observing the morphology of avermectin (B7782182) nanoparticles encapsulated with a hydrolyzed ethylene-maleic anhydride copolymer emulsifier. mdpi.com The images confirmed the formation of nanoscale particles and allowed for the determination of their size and distribution. mdpi.com Similarly, TEM has been used to characterize nanoparticles of poly{[α-maleic anhydride-ω-methoxy-poly(ethylene glycol)]-co-(ethyl cyanoacrylate)} graft copolymers, revealing their size and morphology. nih.gov

TEM is also employed to study the internal structure of more complex polymer systems. For instance, in reactor copolymers, TEM can visualize cross-hatched lamellae in the matrix phase and identify different components, such as ethylene-propylene rubber and polyethylene-like phases within the particles. researchgate.net Another study used TEM to analyze the morphology of amphiphilic alternating copolymers of maleic anhydride with different α-olefins, showing generally spherical nanoparticles with smooth surfaces. researchgate.net

Table 2: TEM Analysis of Ethene-Furan-2,5-dione and Related Materials

Material System TEM Application Key Findings
Hydrolyzed EMA-Avermectin Nanoemulsion Nanoparticle morphology observation Confirmed the formation of nanoscale particles and enabled size and distribution analysis. mdpi.com
Poly(maleic anhydride-alt-1-dodecene) Nanoparticle morphology Revealed generally spherical nanoparticles with smooth surfaces and a mean size of around 300 nm. researchgate.net
Reactor Copolymers Internal particle structure Visualized cross-hatched lamellae in the matrix and different polymer phases within the particles. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and can also probe various surface properties. For ethene-furan-2,5-dione materials, AFM is particularly useful for quantifying surface roughness and visualizing surface features at the nanoscale.

Research has shown the utility of AFM in characterizing the surface topography of LDPE modified with maleated PE. semanticscholar.org While SEM provides a 2D view of the surface morphology, AFM delivers a 3D profile, allowing for the quantitative assessment of surface roughness. semanticscholar.org The study found that the addition of maleated PE did not significantly alter the surface roughness of the bulk LDPE, but after peeling, the roughness increased due to the presence of hydrophilic functional groups on the surface. semanticscholar.org

AFM has also been applied to the analysis of functional films of maleic anhydride copolymers under physiological conditions, providing insights into their surface characteristics. researchgate.net

Table 3: AFM Analysis of Ethene-Furan-2,5-dione and Related Materials

Material System AFM Application Key Findings
Maleated PE-modified LDPE 3D surface topography and roughness analysis Quantified the increase in surface roughness after peeling, attributing it to the presence of hydrophilic functional groups. semanticscholar.org

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is a primary technique for assessing the crystalline structure of materials. In the context of ethene-furan-2,5-dione copolymers, XRD is used to determine the degree of crystallinity, identify crystal structures, and study the effects of modification or blending on the crystalline nature of the polymer.

Studies have used XRD to investigate the crystallization behavior of LDPE grafted with maleic anhydride (LDPE-g-MAH). tandfonline.com The XRD patterns can reveal how the grafting of maleic anhydride influences the crystal structure of the polyethylene backbone. Similarly, the crystal structure of ethylene-vinyl acetate (B1210297) copolymer grafted with maleic anhydride (EVA-g-MAH) has been studied using XRD, which showed that the MAH groups had little influence on the crystal structure. researchgate.net

XRD is also crucial in the study of nanocomposites. For example, the nanostructure of composites made from ethylene copolymers and organically modified montmorillonites has been monitored by XRD to observe the intercalation of copolymer chains within the clay galleries. tandfonline.com In other research, XRD patterns of modified poly(styrene-maleic anhydride) copolymers have been used to show their amorphous nature, characterized by a broad diffraction hump. sapub.orgresearchgate.net

The crystal structures of ethylene-vinyl alcohol copolymers (EVOH), which share similarities with hydrolyzed ethene-maleic anhydride copolymers due to the presence of hydroxyl groups, have been determined using XRD, revealing a monoclinic unit cell for certain compositions. acs.org

Table 4: XRD Analysis of Ethene-Furan-2,5-dione and Related Materials

Material System XRD Application Key Findings
LDPE-g-MAH Crystallization behavior study Investigated the effect of MAH grafting on the crystallization of LDPE. tandfonline.com
EVA-g-MAH Crystal structure analysis Showed that MAH grafting had minimal impact on the crystal structure of EVA. researchgate.net
Ethylene Copolymer/Clay Nanocomposites Nanostructure monitoring Observed the intercalation of copolymer chains into the clay galleries. tandfonline.com

Rheological Properties and Melt Flow Characteristics

The rheological properties and melt flow characteristics of ethene-furan-2,5-dione copolymers are critical for their processing and end-use applications. These properties are often studied using techniques such as capillary and parallel-plate viscometry.

The addition of an α-olefin-maleic anhydride copolymer to a polyamide (PA) resin has been shown to modify its rheological properties. mdpi.com The reaction between the PA and the maleic anhydride groups resulted in the blend behaving like a long-chain branched polymer in the molten state. mdpi.com This modification can lead to thermo-rheological complexity. mdpi.com

In blends of styrene (B11656) maleic anhydride (SMA) copolymers with functionalized ethylene propylene (B89431) (EP) elastomers, rheological studies have shown that the formation of a graft polymer does not substantially increase viscosity at high strain rates but introduces an apparent yield stress at low shear. kpi.ua The use of maleic anhydride grafted atactic polypropylene as a compatibilizer for poly(ethylene-co-octene) organically modified clay nanocomposites has also been shown to improve processability, including reduced die swell and smoother extrudate profiles. acs.org

Table 5: Rheological Studies of Ethene-Furan-2,5-dione and Related Materials

Material System Rheological Measurement Key Findings
Polyamide with α-olefin-maleic anhydride copolymer Melt-state rheology The blend behaved as a long-chain branched polymer due to reaction between the components. mdpi.com
SMA/EP Blends Capillary and parallel-plate viscometry Graft polymer formation introduced an apparent yield stress at low shear rates. kpi.ua

Potentiometric Titrations for Acid Group Quantification

Potentiometric titration is a fundamental analytical method for quantifying the acid groups in the hydrolyzed form of ethene-furan-2,5-dione copolymers (poly(ethylene-co-maleic acid)). This technique provides information about the dissociation constants (pKa values) of the carboxylic acid groups and can also offer insights into the conformational behavior of the polymer in solution.

The titration behavior of poly(maleic acid) and its copolymers is characterized by two distinct dissociation steps corresponding to the two adjacent carboxylic acid groups in the maleic acid unit. oup.comresearchgate.net The shape of the potentiometric titration curves is influenced by the nature of the comonomer and the presence of salts. oup.comtandfonline.com

Studies have shown that the acidity of the primary carboxylic groups in poly(maleic acid) is affected by the type of counterion present in the solution. oup.com For example, the pH values at a given degree of dissociation have been observed to decrease in the order of (CH₃)₄N⁺ > Li⁺ > Na⁺ > K⁺ in the first dissociation step. oup.com This indicates binding of the alkali metal ions to the polymer. oup.com

Potentiometric titrations have been used to study the flexibility of a series of hydrolyzed maleic anhydride-olefin copolymers. researchgate.net By fitting the experimental titration data to theoretical models, it is possible to derive intrinsic dissociation constants for both dissociation steps and to assess the stiffness of the polymer chain. researchgate.net

Table 6: Potentiometric Titration Data for Maleic Acid Copolymers

Copolymer System Titration Condition Key Findings
Poly(maleic acid) Aqueous solutions with alkali metal salts The acidity of the primary carboxylic groups increases in the order (CH₃)₄N⁺ < Li⁺ < Na⁺ < K⁺. oup.com
Hydrolyzed Maleic Anhydride-Olefin Copolymers Aqueous solution with NaOH, KOH, or (CH₃)₄NOH Allowed for the derivation of intrinsic dissociation constants and stiffness parameters of the polymer chains. researchgate.net

Contact Angle Measurements for Surface Energy Analysis

Contact angle measurements are a straightforward yet powerful method for determining the surface energy of a material, which governs its wettability and adhesion properties. For ethene-furan-2,5-dione copolymers and their modified forms, this technique is used to assess changes in surface hydrophilicity or hydrophobicity.

The introduction of maleic anhydride groups onto a polymer backbone can significantly alter its surface energy. For example, modifying low-density polyethylene (LDPE) with maleated PE has been shown to improve its wettability, as confirmed by contact angle measurements. semanticscholar.org This enhanced wettability is crucial for improving adhesion to polar substrates like aluminum. semanticscholar.org

Surface grafting of octylamine (B49996) onto a poly(ethylene-alt-maleic anhydride) (PEMA) gate insulator was shown to decrease the surface energy from 45.0 to 39.6 mN/m⁻¹, as determined by contact angle measurements. rsc.org This change in surface energy improved the crystal quality of the organic semiconductor deposited on it. rsc.org

In another study, the surface tension of aqueous solutions of hydrolyzed ethylene-maleic anhydride copolymer was measured using the pendant drop method. mdpi.com The surface tension was found to decrease with increasing polymer concentration, eventually stabilizing at 35.9 ± 0.2 mN/m. mdpi.com

Table 7: Surface Energy and Contact Angle Data for Ethene-Furan-2,5-dione and Related Materials

Material System Measurement Technique Key Findings
Maleated PE-modified LDPE Contact angle measurement Proved enhanced wettability and improved adhesion characteristics. semanticscholar.org
Octylamine-grafted PEMA Contact angle measurement Surface energy decreased from 45.0 to 39.6 mN/m⁻¹ after grafting. rsc.org
Hydrolyzed Ethylene-Maleic Anhydride Copolymer Pendant drop method Surface tension of aqueous solutions stabilized at 35.9 ± 0.2 mN/m above the critical micelle concentration. mdpi.com

Theoretical and Computational Chemistry Approaches to Ethene;furan 2,5 Dione Systems

Structure-Property Relationship Predictions through Computational Methods

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the structure-property relationships of polymeric systems, including those of ethene and furan-2,5-dione. mdpi.com These theoretical approaches allow researchers to investigate reaction mechanisms and predict material properties from a molecular level, offering insights that can guide laboratory synthesis and material design. mdpi.comgoogle.com

Computational models have been employed to analyze the energetics of the polymerization process. For instance, DFT calculations can determine the activation energies for the addition of a radical to the monomers. acs.org Studies have shown that the attack of an initiating radical on maleic anhydride (B1165640) can be energetically more favorable than on ethene under certain conditions. acs.org Furthermore, theoretical investigations have explored the role of Lewis acids as catalysts in the polymerization, revealing that they can lower the activation energy of the radical attacking the maleic anhydride monomer and stabilize the resulting radical intermediates. acs.org This not only facilitates the reaction but also reinforces the alternating sequence of the monomers in the polymer chain.

The table below summarizes key energetic data derived from DFT calculations for the radical copolymerization of ethene and maleic anhydride, illustrating the power of computational methods in predicting reaction pathways.

Reaction StepComputational MethodKey FindingPredicted Energy Barrier / AdvantageSource
Initiation: Radical Attack on MonomerDFTAttack on maleic anhydride (MAH) is favored over ethene (E) without a catalyst.4.8 kcal mol⁻¹ energy advantage for MAH attack acs.org
Copolymerization PathwayDFT (mpw1pw91/6-311g(d))The formation of an alternating copolymer is energetically preferred for α-olefins like ethene.Alternating reaction mode is favored.
Effect of Lewis Acid (B(C₆F₅)₃)DFTThe Lewis acid reduces the energy barrier for radical generation and stabilizes intermediates.Lowers activation energy for radical attack on MAH. acs.org
Side ReactionsDFTThermally induced side reactions, like the Alder-ene reaction, are unlikely at moderate temperatures.Energetically unfavorable compared to copolymerization.

Beyond predicting the primary chemical structure, computational methods are crucial for forecasting the macroscopic properties of the resulting polymer. Structure-property relationships, such as how the degree of crystallinity or cross-linking density affects mechanical and thermal properties, can be modeled. researchgate.net For example, an increase in cross-linking density, which can be influenced by monomer ratio and reaction conditions predicted computationally, has been shown to decrease the crystallinity of similar polyolefin-based materials. researchgate.net This, in turn, impacts properties like yield strength and creep performance. researchgate.netmdpi.com

Computational models, such as those used to simulate creep deformation, can predict the long-term mechanical stability of materials under constant load. mdpi.com These predictions are vital for applications where the material's durability is critical. The relationship between the computationally predicted molecular structure and the resulting physical properties is summarized in the table below.

Advanced Engineering and Performance Applications of Ethene Furan 2,5 Dione Based Materials

Role as Compatibilizers and Adhesion Promoters in Polymer Blends and Composites

The effective blending of dissimilar polymers and the reinforcement of composites rely heavily on the interfacial properties between the different phases. Ethene-furan-2,5-dione copolymers play a crucial role in enhancing these interactions.

Interfacial Adhesion Enhancement Mechanisms

Similarly, in polymer blends, the copolymer can react with functional groups (e.g., amine or hydroxyl groups) of one polymer phase while the ethylene (B1197577) segments of the copolymer are miscible with the other non-polar polymer phase. This creates a "stitching" effect at the interface, reducing interfacial tension and improving adhesion between the two otherwise immiscible polymers. google.com

Toughening Agents and Impact Modifiers for Engineering Polymers

The maleic anhydride (B1165640) functionality plays a critical role by ensuring good adhesion between these rubbery domains and the surrounding polymer matrix. google.com This prevents debonding at the interface under stress, which is essential for effective toughening. Copolymers of ethene and furan-2,5-dione are often used to impact-modify polyamides and other engineering thermoplastics. google.comcoacechem.com

PropertyBase Polymer (e.g., Polyamide)Polymer + Ethene-Furan-2,5-dione Modifier
Impact Strength LowHigh
Brittleness HighLow
Ductility LowHigh

This table provides a generalized comparison of properties.

Rheology Modifiers and Thickening Agents

The viscosity and flow behavior (rheology) of polymer melts and solutions are critical for processing and final product performance. Copolymers of ethene and furan-2,5-dione can be used to modify the rheology of various systems. researchgate.netthegoodscentscompany.com In solution, the polar anhydride groups can interact with each other or with other polar molecules, leading to the formation of a network structure that increases the viscosity of the fluid. researchgate.net This thickening effect is utilized in applications such as lubricants and hydraulic fluids.

In polymer melts, the addition of these copolymers can increase the melt viscosity and elasticity, which can be beneficial for processes like film blowing and blow molding. The extent of rheological modification can be controlled by the molecular weight and the maleic anhydride content of the copolymer.

Dispersing Agents and Pigment Stabilizers

In the production of colored plastics and coatings, achieving a uniform dispersion of pigments is essential for color consistency and performance. Ethene-furan-2,5-dione copolymers function as effective dispersing agents. specialchem.comresearchgate.net The polar anhydride groups of the copolymer adsorb onto the surface of the pigment particles, while the non-polar ethylene chains extend into the polymer matrix. researchgate.net This creates a steric barrier that prevents the pigment particles from re-agglomerating, leading to a stable and uniform dispersion. specialchem.com This improved dispersion can also enhance the mechanical properties of the final product and improve the efficiency of the pigment. google.com

Functional Coatings and Adhesives

The reactive nature of the furan-2,5-dione moiety makes these copolymers valuable components in the formulation of functional coatings and adhesives. smolecule.comspecialchem.comcymitquimica.com In coatings, the anhydride groups can react with crosslinking agents to form a durable, chemically resistant film. They can also promote adhesion to various substrates by reacting with functional groups on the surface. specialchem.com

In adhesive formulations, copolymers of ethene and furan-2,5-dione can act as adhesion promoters, improving the bond strength between different materials. specialchem.com The maleic anhydride groups can form strong bonds with polar surfaces like metal, glass, and wood, while the ethylene segments provide flexibility and toughness to the adhesive bond. specialchem.com These materials are used in hot-melt adhesives and other adhesive systems where strong and durable bonds are required. specialchem.com

Membranes for Advanced Separation Technologies

Materials derived from ethene-furan-2,5-dione are increasingly investigated for their potential in creating high-performance separation membranes. The key to their functionality lies in the maleic anhydride/maleic acid groups, which can be tailored to enhance the membrane's surface properties, selectivity, and fouling resistance.

The incorporation of maleic anhydride copolymers onto membrane surfaces can significantly improve their performance. For instance, modifying a membrane with these copolymers can enhance its hydrophilicity, which is crucial for reducing the fouling caused by organic molecules during water treatment. In some applications, poly(ethylene-alt-maleic anhydride) itself is used as a polymeric surfactant to help form the structure of cross-linked polyurea microcapsules, demonstrating its role in membrane formation at the oil/water interface. nih.govmdpi.com

Similarly, modifications of existing membranes, such as poly(acrylonitrile), with maleic acid have been shown to improve pervaporation performance for separating water from alcohol solutions. msrjournal.com The presence of carboxyl groups from the hydrolyzed anhydride is crucial for the membrane's function. mdpi.com

Table 1: Gas Separation Performance of a Poly(styrene-co-maleic anhydride) Graft Copolymer Membrane

Gas PairPermeability (Barrer)SelectivityConditionsReference
CO₂120 - 280N/A35°C, 1 atm uni-kiel.de
CO₂/N₂N/A34 - 42

Note: Data is for a poly(styrene-co-maleic anhydride) membrane grafted with Jeffamine® (M-2070), containing 20-26 wt.% PEG. This illustrates the utility of the maleic anhydride copolymer family in separation applications.


pH-Responsive Materials and Controlled Release Matrices (Material Design Focus)

The furan-2,5-dione (maleic anhydride) moiety is the cornerstone of the pH-responsive behavior in these materials. In aqueous environments, the anhydride ring can undergo hydrolysis to form two carboxylic acid groups. mdpi.comresearchgate.net This transformation from a neutral, hydrophobic anhydride to a charged, hydrophilic dicarboxylic acid is dependent on the ambient pH, forming the basis for designing "smart" materials that can change their properties in response to pH shifts. researchgate.netnih.gov

The conversion of anhydride groups to carboxylic acids introduces ionizable sites along the polymer chain. nih.gov At low pH, these groups remain protonated (-COOH), but as the pH increases past their pKa, they deprotonate to form carboxylate ions (-COO⁻). nih.govresearchgate.net The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains apart, leading to significant swelling of the material. nih.gov This behavior is characteristic of anionic hydrogels. nih.gov

Studies on nanometer-thin films of fully hydrolyzed poly(ethylene-alt-maleic acid) have shown this pH-dependent swelling. researchgate.net At a physiological pH of 7.4, the polymer chains exhibit a "mushroom" swelling behavior, while decreasing the pH induces shrinking or collapse of the polymer layer due to the change in ionization. researchgate.net Hydrogels synthesized from various maleic anhydride copolymers also demonstrate this pH-sensitive swelling, which can be tuned by the choice of comonomer and crosslinking agent. mdpi.comcumhuriyet.edu.tr For some hydrogels based on modified maleic anhydride, swelling capacities have been reported to reach over 80,000%. researchgate.net

The pH-triggered swelling and collapsing of ethene-furan-2,5-dione based materials make them excellent candidates for controlled release matrices. A drug or other active molecule can be encapsulated within the polymer network in its collapsed state. When the material is exposed to a higher pH environment, such as in the lower gastrointestinal tract, it swells and the pores of the network open, facilitating the release of the encapsulated agent. researchgate.net

Research on poly(ethylene-alt-maleic anhydride) derivatives has demonstrated this principle. researchgate.net A study involving a ketoprofen-conjugated PEMA derivative showed that the drug release rate increased with increasing pH. researchgate.net The conjugate released the drug very slowly at the low pH typical of the stomach, protecting the drug, but released it more readily at a higher pH. researchgate.net This pH-dependent release is crucial for targeted drug delivery. The stability of PEMA particles has been studied across various pH values, showing that the particles remain stable and monodisperse, which is essential for predictable performance in drug delivery systems. bas.bg

Table 2: pH-Dependent Stability of Poly(ethylene-alt-maleic anhydride) (PEMA) Particles for Drug Delivery Systems

pHAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
2.0312.40.321-39.2 bas.bg
4.0345.10.311-38.5
6.0789.70.301-39.0
8.01241.00.353-38.7
10.01355.00.395-38.9

Note: The data shows that while particle size increases with pH, the high negative zeta potential indicates good colloidal stability across the pH range.


pH-Sensitivity and Swelling Behavior

Scaffolds for Tissue Engineering and Regenerative Medicine (Material Properties Focus)

In tissue engineering, the ideal scaffold should be biocompatible, possess mechanical properties that match the target tissue, support cell attachment and growth, and be biodegradable at a rate that corresponds to new tissue formation. Materials based on ethene-furan-2,5-dione and other maleic anhydride copolymers offer a tunable platform to meet these requirements.

The presence of ester and anhydride linkages in polymers makes them susceptible to hydrolytic degradation. nih.gov Ethene-furan-2,5-dione can be copolymerized with various diols to create polyesters. The inclusion of the maleic group can influence the degradation rate. For example, in elastomers made from citric acid, maleic anhydride, and 1,8-octanediol (B150283) (POMaC), the degradation rate can be controlled by adjusting the molar ratio of maleic anhydride. nih.gov Polymers with a higher ratio of maleic anhydride were found to have slower degradation rates in phosphate-buffered saline (PBS). nih.gov After 10 weeks in PBS at 37°C, a POMaC formulation with a lower maleic anhydride content had degraded by over 77%, whereas a formulation with a higher content and additional crosslinking degraded by only 18%. nih.gov This tunability allows for the design of scaffolds that degrade at a rate suitable for specific tissue regeneration timelines. Furthermore, the general biocompatibility of maleic anhydride copolymers makes them suitable for these applications. mdpi.com

The surface chemistry of a scaffold is critical for mediating cell interactions. The reactive anhydride groups of PEMA can be used to covalently attach bioactive molecules, such as cell adhesion ligands (e.g., fibronectin), to the scaffold surface. researchgate.net This functionalization can significantly enhance cell attachment, proliferation, and the formation of organized cellular structures. researchgate.netnih.gov

Studies using polyethylene-grafted-maleic anhydride (PE-g-MA) in composite scaffolds have shown improved cytocompatibility. nih.gov In one study, a scaffold made from high-density polyethylene (B3416737), polyethylene oxide, and 5% PE-g-MA significantly increased the attachment and proliferation of muscle cells compared to scaffolds without the maleic anhydride component. nih.gov This improvement was attributed in part to a more favorable surface wettability for cell adhesion. nih.gov The mechanical properties of such scaffolds can also be enhanced; the addition of 5% PE-g-MA to a high-density polyethylene/polyethylene oxide blend resulted in a maximum ultimate tensile strength of 7 MPa and an elastic modulus of 370 MPa. nih.gov

Table 3: Mechanical and Degradation Properties of a Maleic Anhydride-Based Biodegradable Elastomer (POMaC)

Polymer FormulationInitial Modulus (MPa)Elongation at Break (%)Degradation in PBS after 10 weeks (%)Reference
PPOMaC 40.04 ± 0.01441 ± 4277.50 ± 1.93 nih.gov
PPOMaC 60.14 ± 0.02277 ± 2551.34 ± 3.21
EPPOMaC 8 (2 days crosslink)1.36 ± 0.1690 ± 618.45 ± 4.44

Note: Data is for poly(octamethylene maleate (B1232345) (anhydride) citrate) (POMaC) elastomers. PPOMaC denotes photopolymerized POMaC; EPPOMaC denotes both thermal and photopolymerized crosslinking. The number indicates the molar ratio of maleic anhydride.


Biodegradable Polymer Design

Water Treatment and Flocculation Applications

Copolymers of ethene and furan-2,5-dione serve as effective agents in water treatment processes, primarily as flocculants and scale inhibitors. The anhydride groups in the polymer backbone can be hydrolyzed to form carboxylic acid groups. google.com This modification results in a water-soluble polyelectrolyte that can interact with suspended particles and dissolved metal ions in water. google.comgoogle.com

As anionic flocculants, these polymers function through mechanisms of charge neutralization and bridging. sapub.org They can effectively remove suspended solids, colloids, and heavy metal ions from wastewater. researchgate.netjchemrev.com For instance, modified copolymers of maleic anhydride have demonstrated significant efficacy in removing divalent metal ions. sapub.org Research on related copolymers, such as those with styrene (B11656), has shown high removal efficiencies for heavy metals like copper (Cu(II)) and chromium (Cr(VI)), with some studies reporting removal rates increasing from approximately 35% to over 90% as the adsorbent dosage is increased. jchemrev.com The process is often pH-dependent, with optimal adsorption for different metal ions occurring at specific pH values. jchemrev.com

The performance of these copolymers as scale inhibitors is also notable. They are used in circulating cool water systems, medium or lower pressure boilers, and distillation systems to prevent the formation of scale deposits, particularly under high-temperature conditions. scribd.com The hydrolysis of the ethene;furan-2,5-dione polymer yields a water-soluble polymer that is effective in reducing scale and deposits from water hardness in water-conducting systems. google.com

Heavy Metal Adsorption Performance of Modified Maleic Anhydride Copolymers

Copolymer TypeMetal IonMaximum Adsorption Capacity (mmol/g)Optimal pHKey Finding
Styrene-maleic anhydride derivativeCu(II)1.486.0Demonstrates high selectivity for divalent copper ions. researchgate.netjchemrev.com
Styrene-maleic anhydride derivativeCr(VI)N/A (Removal efficiency >89%)5.5Effective removal of hexavalent chromium from wastewater. jchemrev.com
Styrene-maleic anhydride derivativeCo(II)0.24N/AShows variable uptake for different metal ions. researchgate.net
Maleic anhydride-dicyclopentadiene derivativeCr(III)High retention capacityModified polymer shows effective retention of trivalent chromium ions. researchgate.net

Agricultural Applications (e.g., controlled release of agrochemicals)

Materials based on this compound are utilized in agriculture to enhance the efficiency of agrochemicals through controlled-release mechanisms. mdpi.com These polymers can be formulated into hydrogels or nanoemulsions that encapsulate active ingredients like pesticides and fertilizers, releasing them slowly over time. mdpi.commdpi.com This approach improves nutrient use efficiency, reduces environmental pollution from runoff, and prolongs the activity of the agrochemical. sci-hub.se

A notable application is the creation of nanoemulsions for delivering hydrophobic pesticides. In one study, hydrolyzed ethylene-maleic anhydride copolymer (HEMA) was used as an emulsifier to create a stable nanoemulsion of the pesticide avermectin (B7782182). mdpi.com The resulting nano-pesticide demonstrated high encapsulation efficiency and a controlled-release profile that was responsive to both pH and temperature. mdpi.comresearchgate.net The release was slow under neutral conditions (pH 7.0) but accelerated in weakly acidic (pH 5.5) or alkaline (pH 8.5) environments, or at higher temperatures (40°C), which can correspond to specific soil or plant-surface conditions. mdpi.comresearchgate.net

These copolymers are also used to coat conventional fertilizers like urea (B33335). researchgate.netnih.gov A coating of this compound-based material acts as a physical barrier that slows the dissolution of urea in the soil. sci-hub.se Research on coated urea using a C8-maleic anhydride copolymer-cured epoxidized soybean oil showed a sustained nutrient release lasting for more than 28 days. researchgate.net Hydrogels synthesized from maleic anhydride copolymers, including ethylene-co-maleic anhydride, also show promise. These hydrogels can absorb significant amounts of water and are being studied for their potential in creating degradable materials for agricultural use that can improve soil quality and water retention. mdpi.commdpi.com

Performance of Ethene-Furan-2,5-dione Based Controlled-Release Systems

System TypeActive IngredientKey Performance MetricValueSource
Hydrolyzed EMA NanoemulsionAvermectinParticle Size156.8 ± 4.9 nm mdpi.comresearchgate.net
Hydrolyzed EMA NanoemulsionAvermectinEncapsulation Efficiency (EE)69.72 ± 4.01% mdpi.comresearchgate.net
Hydrolyzed EMA NanoemulsionAvermectinDrug Loading Capacity (DLC)54.93 ± 1.12% mdpi.comresearchgate.net
C8-Maleic Anhydride Copolymer Coated UreaUreaNutrient Release Duration>28 days researchgate.net
Maleic Anhydride-Vinyl Ether HydrogelN/A (Swelling Study)Equilibrium Swelling250% mdpi.com

Cement Additives and Superplasticizers

In the construction industry, derivatives of this compound are used to synthesize polycarboxylate ether (PCE) superplasticizers, which are critical chemical admixtures for high-performance concrete. google.comgoogle.com These polymers enhance the workability and flow properties of fresh concrete, allowing for a reduction in the water-to-cement ratio. tum.de This, in turn, leads to higher compressive strength and improved durability in the hardened concrete. tum.de

The mechanism involves the adsorption of the PCE polymer onto the surface of cement particles. The polymer backbone, containing carboxylate groups derived from the maleic anhydride units, anchors the polymer to the positively charged cement surface. google.com The grafted poly(ethylene glycol) side chains then extend into the surrounding water, creating a steric barrier that prevents the cement particles from agglomerating. acs.org This steric hindrance is the primary contributor to the dispersing effect. acs.org

The molecular structure of the copolymer, including the length of the side chains and the density of the anionic charges on the backbone, significantly influences its performance. jcsm.ir Research on PCEs synthesized from maleic anhydride and other monomers has shown a direct correlation between these structural parameters and the resulting slump and slump loss of the concrete. For example, a superplasticizer based on maleic anhydride synthesized at an optimal temperature of 120°C exhibited a slump loss from an initial 15 cm down to 5 cm after 45 minutes, demonstrating good workability retention. jcsm.ir Furthermore, certain this compound derivatives have been developed to be less sensitive to the presence of clay in aggregates, which can otherwise diminish the effectiveness of conventional superplasticizers. google.comacs.org

Performance of Maleic Anhydride-Based Superplasticizers in Cement Paste

Superplasticizer TypeSynthesis Temp. (°C)Initial Slump (cm)Slump after 45 min (cm)Key Finding
Maleic Anhydride-based PCE120155Optimized synthesis temperature improves slump retention. jcsm.ir
Acrylic Acid-based PCE (for comparison)90234Shows higher initial slump but also greater slump loss compared to the MAn-based PCE. jcsm.ir
Styrene-Maleic Anhydride Esterified PCEDemonstrates high plasticizing effect with low sensitivity to bentonite (B74815) clay.Esterification with specific PEG chains enhances clay tolerance. google.com

Future Outlook and Emerging Research Frontiers for Ethene;furan 2,5 Dione Systems

Sustainable and Bio-Based Synthesis Routes

The shift away from petroleum-based feedstocks is a major frontier in polymer chemistry. For ethene;furan-2,5-dione systems, this involves exploring renewable monomers to replace or supplement traditional components. Research is actively pursuing the use of bioderived comonomers to create more sustainable alternatives. rsc.org

Key developments include:

Bio-based Monomers: Significant research has focused on 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic monomer derived from sugars, as a renewable substitute for petroleum-derived acids. researchgate.net The structural similarity of FDCA to the furan (B31954) moiety in maleic anhydride (B1165640) highlights a viable pathway for developing furan-containing polyesters with a reduced environmental footprint. researchgate.netresearchgate.net

Copolymers from Natural Resources: Scientists are creating novel bioplastics by copolymerizing maleic anhydride with monomers derived from natural resources like glycerol (B35011) and lactic acid. researchgate.net These materials are being investigated for applications such as reinforcing polymers for cellulose-based packaging. researchgate.net Another approach involves the free radical copolymerization of maleic anhydride with alkyl 10-undecenoates, which are derived from castor oil, to produce bio-based comb-like copolymers. researchgate.net

Alternative Polymerization Strategies: To circumvent the limitations of traditional polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization is being explored for bioderived comonomers like indene (B144670) and itaconic anhydride (an isomer of maleic anhydride) to produce alternatives to conventional poly(styrene-co-maleic anhydride). rsc.org This method allows for well-controlled polymerizations, yielding materials with predictable molecular weights and distributions. rsc.org

These efforts are crucial for aligning the production of maleic anhydride copolymers with the principles of a circular economy, aiming to create materials that are not only high-performing but also environmentally responsible. ontosight.ai

Integration with Nanomaterials and Hybrid Systems

The integration of this compound copolymers with nanomaterials like graphene and carbon nanotubes (CNTs) is a highly active research area, leading to the development of advanced hybrid systems with synergistic properties. The maleic anhydride groups are particularly effective for anchoring the polymer to the surface of nanomaterials, enhancing dispersion and creating a strong interface between the polymer matrix and the nano-filler. scispace.comacs.org

Graphene-Based Hybrids: Covalent functionalization is a common method for creating stable graphene-polymer composites. Poly(styrene-co-maleic anhydride) (SMA) can be grafted onto graphene nanoplatelets (GNPs) through ester linkages. scispace.comrsc.org This process significantly improves the dispersibility of graphene in aqueous solutions, which is a major challenge due to graphene's inherent insolubility. scispace.comrsc.org The reactive maleic anhydride segments allow for mild functionalization conditions. rsc.org Research has shown that the grafting rate is positively correlated with the concentration of the modified GNPs in the solution. scispace.com

Table 1: Properties of Graphene-Maleic Anhydride Copolymer Hybrids

Hybrid SystemFunctionalization MethodKey FindingResulting Property ImprovementSource
Graphene Nanoplatelets (GNPs) & Poly(styrene-co-maleic anhydride) (SMA)Covalent grafting via ester linkagesAchieved GNP concentration up to 0.32 mg/mL in aqueous solution.Excellent dispersibility of GNPs. scispace.comrsc.org
Graphene Oxide (GO) & Maleic Anhydride Grafted Polypropylene (B1209903) (MAPP)Covalent functionalization and reactive compatibilizationIncreased maximum decomposition temperature (Tmax) by 51 °C.Enhanced thermal stability and flame retardancy. acs.org
Graphite (B72142) & Maleic Anhydride (MAH)Radical coupling using AIBN initiatorAchieved up to 13.2 wt. % of grafted MAH.Successful modification of graphite surface. ias.ac.in

Carbon Nanotube (CNT) Hybrids: Similar to graphene, CNTs can be functionalized both covalently and non-covalently to improve their dispersion and integrate them into polymer matrices. nih.govnih.gov The functionalization of CNTs with polymers containing maleic anhydride can modify their physical and chemical properties for specific applications. nih.gov Covalent functionalization, while creating strong bonds, can sometimes alter the electronic structure of the nanotubes. nih.gov Non-covalent methods, such as wrapping CNTs with amphiphilic polymers, preserve the pristine structure of the nanotubes while still improving processability. nih.gov These hybrid materials are being explored for use in nanoelectronics, sensors, and advanced composites. nih.gov

Advanced Functionalization for Tailored Performance

The true potential of this compound copolymers lies in the versatility of the anhydride ring, which serves as a reactive handle for a wide range of chemical modifications. mdpi.comresearchgate.net This "clickable" nature allows for the synthesis of polymers with precisely tailored properties for specialized applications. researchgate.net

Ring-Opening Reactions: The anhydride group readily reacts with nucleophiles like amines and alcohols through ring-opening reactions. mdpi.comjchemrev.com This allows for the covalent attachment of various functional molecules, including:

Bioactive Molecules: Drugs and proteins can be conjugated to the polymer backbone to create drug delivery systems or functional biomaterials. mdpi.comlew.roresearchgate.net For instance, copolymers have been functionalized with β-lactam antibiotics to create polymer-drug conjugates with potentially enhanced stability and activity. mdpi.com

Photoactive Compounds: Photochromic molecules like spiropyrans can be grafted onto the polymer chain via esterification. mdpi.com These materials can change color upon exposure to UV light and have potential applications in optical processing and smart materials. mdpi.com

Other Polymers: Grafting other polymer chains, such as poly(ethylene glycol) (PEG), can modify the surface properties of materials, for example, to create anti-adhesive surfaces for biomedical devices. nih.gov

Toughening and Impact Modification: For engineering applications, the brittleness of some maleic anhydride copolymers, such as those with styrene (B11656) (SMA), is a significant drawback. Advanced functionalization provides a solution. By blending SMA with amine-functionalized ethylene (B1197577) propylene (B89431) elastomers, an in situ graft copolymer can be formed at the interface. kpi.ua The reaction between the amine groups of the elastomer and the anhydride groups of the SMA creates a compatibilizer that improves the adhesion between the two phases, leading to a significant enhancement in the material's toughness. kpi.ua

Diels-Alder Chemistry: The furan group itself is reactive and can participate in Diels-Alder cycloaddition reactions, particularly with maleimides. researchgate.net This dynamic and reversible covalent chemistry is being exploited to create self-healing materials and to immobilize biomolecules for biomedical applications. researchgate.net

Table 2: Examples of Advanced Functionalization and Performance Enhancement

Copolymer SystemFunctionalizing Agent/MethodTargeted PerformanceApplication AreaSource
Poly(styrene-alt-maleic anhydride)β-lactam antibiotics (Ampicillin, Cefalexin)Controlled drug release, enhanced stabilityDrug Delivery mdpi.com
Poly(maleic anhydride-alt-octadecene)Spiropyran (photochromic molecule)Photo-induced color changeSmart Materials, Optical Processing mdpi.com
Styrene maleic anhydride (SMA)Amine-functionalized ethylene propylene rubberIncreased toughness and impact resistanceHigh-Performance Engineering Plastics kpi.ua
Furan-containing polymersMaleimide-functionalized moleculesReversible cross-linking, biomolecule immobilizationSelf-Healing Materials, Biomaterials researchgate.net

Machine Learning and Artificial Intelligence in Material Design and Prediction

The vast design space of polymers, with countless combinations of monomers, architectures, and processing conditions, presents a significant challenge for traditional, trial-and-error research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new polymeric materials, including this compound systems. osti.gov

While the application of ML to this specific copolymer family is still in its early stages, trends in the broader field of polymer informatics indicate a promising future:

Property Prediction: ML models are being trained to predict key material properties based on the chemical structure of the polymer. osti.gov For example, models can predict the glass transition temperature (Tg), a critical parameter for polymer applications, by learning from existing experimental or computationally generated data. arxiv.org This approach could be used to rapidly screen virtual libraries of this compound copolymers with different comonomers or functional groups to identify candidates with desired thermal properties.

Inverse Design: Beyond predicting properties from structures, ML is being developed for inverse design—specifying desired properties and having an algorithm generate candidate polymer structures that are likely to exhibit them. osti.gov This could dramatically reduce the experimental effort required to develop new materials for specific applications, such as high-temperature engineering plastics or biocompatible materials.

Accelerating Simulations: The scarcity of high-quality experimental data can be a bottleneck for training accurate ML models. To address this, researchers are using data from molecular dynamics (MD) simulations to train models. arxiv.org This integrated MD-ML approach allows for the efficient and accurate prediction of properties for novel polymer chemistries, enabling the discovery of materials with superior performance. arxiv.org

The use of AI and ML offers the potential to navigate the complex structure-property relationships in this compound systems, enabling a more rational and efficient design of next-generation materials. uni-jena.de

Novel Applications in High-Performance Engineering Materials

The unique combination of processability, thermal stability, and functionalizability makes this compound copolymers candidates for a range of high-performance engineering applications. Research is pushing these materials into new and demanding technological arenas. arxiv.org

Electronics and Semiconductors: Functional polymers derived from maleic anhydride are being explored for use in high-temperature applications, such as adhesives in the semiconductor industry. springerprofessional.de A particularly novel application is in the field of organic electronics. Alternating copolymers incorporating furan-based units have been synthesized for use as the active layer in organic field-effect transistors (OFETs). rsc.org These materials, which can be processed from solution, have demonstrated promising charge carrier mobilities, providing an alternative design strategy for creating semiconducting polymers from renewable furan derivatives. rsc.orgchinesechemsoc.org

Advanced Composites and Blends: Graft copolymers of maleic anhydride are extensively used as compatibilizers in polymer blends and composites. arxiv.org By improving the adhesion between non-polar polymers (like polyolefins) and polar components (like glass fibers or other polymers), they create materials with enhanced mechanical properties. arxiv.org For example, introducing maleic anhydride onto polyolefin backbones improves surface hydrophilicity, which is beneficial for adhesion, printing, and coating applications. arxiv.org

Specialty Membranes and Films: The ability to tailor the surface properties of maleic anhydride copolymers is being utilized in the fabrication of advanced membranes. researchgate.net Poly(styrene-co-maleic anhydride) can act as both a pore-forming agent and an amphiphilic surface modifier in polysulfone ultrafiltration membranes, enhancing their performance and fouling resistance. researchgate.net Furthermore, copolymers of maleic anhydride and methyl vinyl ether are used to create bioadhesive films for transdermal drug delivery systems. springerprofessional.de

Table 3: Performance of Furan-Containing Copolymers in Organic Field-Effect Transistors (OFETs)

CopolymerKey Structural UnitsHighest Hole Mobility (cm² V⁻¹ s⁻¹)Key FindingSource
P(FDPP-FVF)(E)-1,2-di(furan-2-yl)ethene & Diketopyrrolopyrrole0.45High crystallinity and small π-stacking distance (3.47 Å) after thermal annealing. rsc.org
P(ThDPP-FVF)(E)-1,2-di(furan-2-yl)ethene & Diketopyrrolopyrrole0.24Demonstrates the viability of furan-based units in semiconducting polymers. rsc.org
PNBDO-DTEBenzodifurandione & Bisindolin-2-one5.16S···N nonbonding interactions lock the polymer backbone, leading to ordered molecular aggregation. chinesechemsoc.org

Q & A

Q. What are the common synthetic routes for generating furan-2,5-dione derivatives, and how do reaction conditions influence product selectivity?

Furan-2,5-dione derivatives can be synthesized via Wittig reactions using (2,2-diethoxyvinyl)triphenylphosphorane or its tetrafluoroborate salt with hydroxyl ketones to yield 2,2-diethoxy-2,5-dihydrofurans. Subsequent hydrolysis under acidic or basic conditions produces 2(5H)-furanones or 2-ethoxyfurans . Selectivity depends on pH, temperature, and solvent polarity. For example, acidic hydrolysis favors 2(5H)-furanone formation, while milder conditions yield ethoxy-substituted intermediates.

Q. How can furan-2,5-dione’s reactivity in Diels-Alder reactions be optimized for constructing complex heterocycles?

Furan-2,5-dione acts as an electron-deficient dienophile. Its reactivity can be enhanced by using polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like Lewis acids (e.g., ZnCl₂). For example, reactions with electron-rich dienes (e.g., 2-chloroacrylonitrile) yield bicyclic adducts with high regioselectivity. X-ray crystallography is critical for confirming stereochemistry in products like barrelenone .

Q. What spectroscopic techniques are most reliable for characterizing furan-2,5-dione and its derivatives?

  • FTIR : Strong carbonyl stretches near 1850 cm⁻¹ (C=O) and 1750 cm⁻¹ (cyclic anhydride).
  • ¹H/¹³C NMR : Deshielded protons adjacent to carbonyl groups (δ 6.5–7.5 ppm for conjugated systems).
  • X-ray crystallography : Essential for resolving ambiguities in regiochemistry and stereochemistry, especially for Diels-Alder adducts .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the kinetic behavior of furan-2,5-dione in gas-phase reactions?

Density Functional Theory (DFT) calculations reveal kinetic fall-off behavior in reactions like Cl + furan-2,5-dione. Transition state analysis and thermodynamic parameters (ΔH‡, ΔS‡) predict reaction pathways and rate constants under varying pressures. Experimental validation via shock-tube or flow reactor data is necessary to refine computational models .

Q. What strategies resolve contradictions in reported bioactivity data for furan-2,5-dione derivatives (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions often arise from cell line specificity or concentration-dependent effects . For example, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD) selectively inhibits PGE₂ in macrophages at low concentrations (IC₅₀ = 1.2 µM) but exhibits cytotoxicity above 10 µM. Cross-validation using in vivo models (e.g., murine inflammation assays) and transcriptomic profiling can clarify mechanisms .

Q. How does the steric and electronic environment of substituents affect the stability of furan-2,5-dione-based polymers in thin-film applications?

Bulky substituents (e.g., alkyl chains) reduce polymer crystallinity, enhancing flexibility but lowering thermal stability. Electron-withdrawing groups (e.g., -NO₂) increase anhydride ring stability against hydrolysis. Stability is quantified via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) under controlled humidity .

Q. What are the challenges in scaling up enantioselective syntheses of furan-2,5-dione derivatives for pharmaceutical use?

Key challenges include:

  • Catalyst recycling : Homogeneous chiral catalysts (e.g., BINOL-based systems) are difficult to recover.
  • Byproduct formation : Competing reactions (e.g., oligomerization) require precise temperature control.
  • Regulatory compliance : Impurity profiles must meet ICH guidelines (e.g., ≤0.1% for genotoxic impurities) .

Methodological Considerations

Q. How to design experiments for analyzing the environmental persistence of furan-2,5-dione derivatives?

Use OECD 301 biodegradation tests in aqueous media to assess half-lives. Combine with soil mobility studies (e.g., column chromatography) to evaluate leaching potential. Mass spectrometry (LC-MS/MS) quantifies degradation products like maleic acid .

Q. What protocols ensure safe handling of furan-2,5-dione in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods for anhydride handling.
  • Storage : Desiccated at 2–8°C in amber glass to prevent moisture absorption and photodegradation.
  • Spill management : Neutralize with sodium bicarbonate before disposal .

Data Presentation and Analysis

Q. How should researchers present raw and processed data for furan-2,5-dione studies in publications?

Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials. Processed data (e.g., kinetic plots, crystallographic tables) must include error margins and statistical significance (p-values). Adhere to IUPAC nomenclature and CIF files for crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethene;furan-2,5-dione
Reactant of Route 2
Ethene;furan-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.